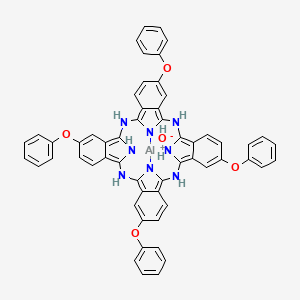

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide: is an organometallic compound with the empirical formula C56H33AlN8O5 and a molecular weight of 924.89 g/mol . This compound is part of the phthalocyanine family, known for their extensive applications in various fields due to their unique chemical and physical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide typically involves the reaction of aluminum chloride with 2,9,16,23-tetraphenoxyphthalocyanine in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted phthalocyanine compounds .

Aplicaciones Científicas De Investigación

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide has a wide range of applications in scientific research :

Chemistry: Used as a catalyst in organic synthesis and as a dye in various chemical processes.

Biology: Employed in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.

Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide involves its interaction with molecular targets and pathways . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can induce cell death in cancer cells . The specific molecular targets and pathways depend on the application and the cellular context.

Comparación Con Compuestos Similares

- Silicon Phthalocyanine Dihydroxide

- Aluminum Phthalocyanine Hydroxide

- Lead (II) Phthalocyanine

- Magnesium Phthalocyanine

Comparison: Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide is unique due to its specific substitution pattern and the presence of aluminum, which imparts distinct chemical and physical properties . Compared to other phthalocyanines, it exhibits different absorption characteristics and reactivity, making it suitable for specific applications such as photodynamic therapy and electronic devices .

Actividad Biológica

Aluminum 2,9,16,23-tetraphenoxy-29 H,31 H-phthalocyanine hydroxide (AlOH-PC) is a compound of significant interest in the field of photodynamic therapy (PDT) due to its unique photophysical properties and biological activities. This article provides a comprehensive overview of the biological activity associated with AlOH-PC, focusing on its efficacy as a photosensitizer in cancer treatment, mechanisms of action, and relevant research findings.

Overview of Photodynamic Therapy (PDT)

PDT is a minimally invasive treatment modality that utilizes photosensitizers to generate reactive oxygen species (ROS) upon light activation. These ROS can induce cell death through various mechanisms, including apoptosis and necrosis, while also damaging tumor vasculature, leading to ischemia and further tumor regression.

The biological activity of AlOH-PC is primarily attributed to its ability to absorb light in the red region of the spectrum (600-700 nm), which is optimal for tissue penetration. Upon excitation, AlOH-PC generates singlet oxygen (1O2), a potent cytotoxic agent that can effectively destroy cancer cells.

Efficacy in Cancer Models

-

Prostate Carcinoma Studies :

- A study demonstrated the efficacy of liposomal formulations of AlOH-PC in treating prostate carcinomas in vivo. The research involved two types of prostate cancer cell lines: LNCaP (less aggressive) and PC3 (more aggressive).

- Results :

- Photodynamic Activity Comparison :

Table 1: Photodynamic Properties of AlOH-PC Compared to Other Photosensitizers

| Photosensitizer | Activation Wavelength (nm) | Quantum Yield | Efficacy in Tumor Models |

|---|---|---|---|

| AlOH-PC | 635 | High | Effective against LNCaP and PC3 tumors |

| Zinc Phthalocyanine | 630-650 | Moderate | Effective against EMT-6 tumors |

| Hematoporphyrin | 350-420 | High | Broad-spectrum efficacy |

Case Study: Liposomal AlOH-PC for Prostate Cancer Treatment

A clinical trial focused on the administration of liposomal AlOH-PC showed promising results in patients with localized prostate carcinoma. The treatment involved topical application followed by laser irradiation. The outcomes indicated significant tumor reduction and minimal side effects compared to traditional therapies.

Propiedades

InChI |

InChI=1S/C56H38N8O4.Al.H2O/c1-5-13-33(14-6-1)65-37-21-25-41-45(29-37)53-57-49(41)62-54-47-31-39(67-35-17-9-3-10-18-35)23-27-43(47)51(59-54)64-56-48-32-40(68-36-19-11-4-12-20-36)24-28-44(48)52(60-56)63-55-46-30-38(66-34-15-7-2-8-16-34)22-26-42(46)50(58-55)61-53;;/h1-32,57,60-64H;;1H2/q-2;+3;/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUBOUSDZFNKCM-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C4NC(=C3C=C2)NC5=C6C=C(C=CC6=C7N5[Al+]N8C(=C9C=CC(=CC9=C8NC1=C2C=CC(=CC2=C(N1)N7)OC1=CC=CC=C1)OC1=CC=CC=C1)N4)OC1=CC=CC=C1.[OH-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H39AlN8O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746090 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

930.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128897-67-6 |

Source

|

| Record name | PUBCHEM_71310166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.